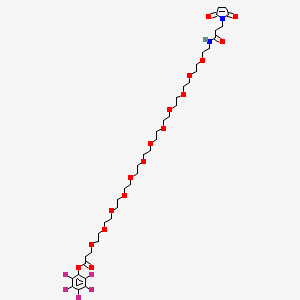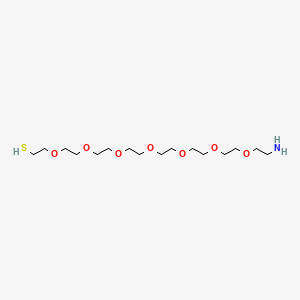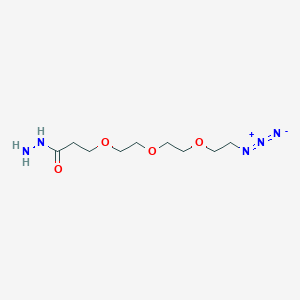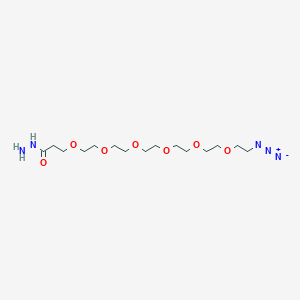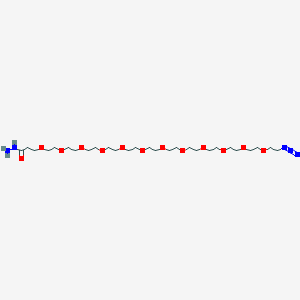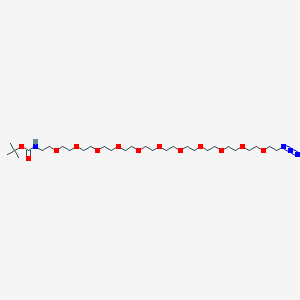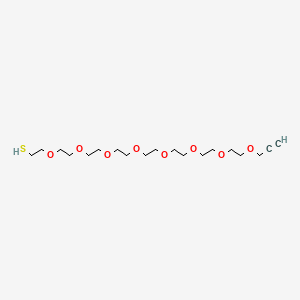
Propargyl-PEG8-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG8-SH: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group (an alkyne) and a thiol group (a sulfur-containing functional group). This compound is widely used in various scientific research fields due to its unique chemical properties, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG8-SH typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyethylene glycol (PEG) derivatives and propargyl bromide.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and scalability.
Automated Purification Systems: These systems ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG8-SH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Thiol-Ene Reactions: The thiol group can react with alkenes in the presence of a radical initiator, forming thioether linkages.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to the thiol form.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for thiol-ene reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) for the oxidation of thiols to disulfides.
Major Products
Triazoles: Formed from CuAAC reactions.
Thioethers: Resulting from thiol-ene reactions.
Disulfides: Produced from the oxidation of thiols.
Scientific Research Applications
Propargyl-PEG8-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which Propargyl-PEG8-SH exerts its effects is primarily through its functional groups:
Alkyne Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Thiol Group: Engages in thiol-ene reactions and can form disulfide bonds, which are crucial in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-SH: A shorter PEG chain variant with similar reactivity but different solubility and flexibility properties.
Propargyl-PEG12-SH: A longer PEG chain variant that offers greater flexibility and solubility but may have different steric effects in reactions.
Uniqueness
Propargyl-PEG8-SH is unique due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and reactivity. This makes it particularly useful in applications where these properties are critical, such as in the synthesis of PROTACs and in bioconjugation.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O8S/c1-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28/h1,28H,3-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJAGHUIGLSWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
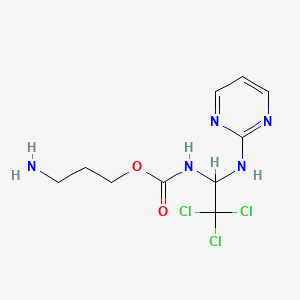
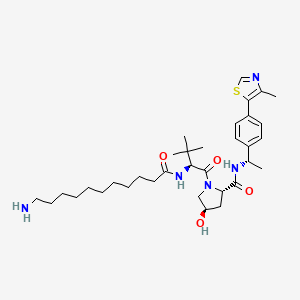
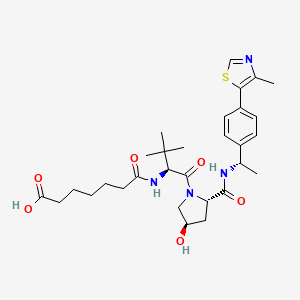
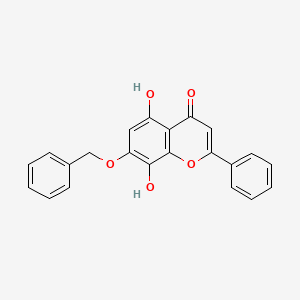
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
